(2,6-Dichloropyridin-4-yl)methanamine hydrochloride
CAS No.: 879660-72-7
Cat. No.: VC3090799
Molecular Formula: C6H7Cl3N2
Molecular Weight: 213.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 879660-72-7 |
---|---|
Molecular Formula | C6H7Cl3N2 |
Molecular Weight | 213.5 g/mol |
IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C6H6Cl2N2.ClH/c7-5-1-4(3-9)2-6(8)10-5;/h1-2H,3,9H2;1H |
Standard InChI Key | DZFAUMANCPYISC-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1Cl)Cl)CN.Cl |
Canonical SMILES | C1=C(C=C(N=C1Cl)Cl)CN.Cl |
Introduction
Chemical Identity and Fundamental Properties
Chemical Structure and Nomenclature
(2,6-Dichloropyridin-4-yl)methanamine hydrochloride is a chlorinated pyridine derivative. The compound consists of a pyridine ring with two chlorine atoms at the 2 and 6 positions, and a methylamine group at the 4 position, with the amine protonated as a hydrochloride salt.
The compound is known by several synonyms in chemical databases and literature:
Identification Parameters
The compound is characterized by the following essential identifiers:
Parameter | Value |
---|---|
CAS Number | 879660-72-7 |
CAS Number (free base) | 88579-63-9 |
Molecular Formula | C₆H₇Cl₃N₂ |
Molecular Weight | 213.49 g/mol |
IUPAC Name | (2,6-dichloropyridin-4-yl)methanamine hydrochloride |
MDL Number | MFCD20731728 |
The free base form (non-hydrochloride) of this compound has slightly different properties and identifiers:
Parameter | Value |
---|---|
Molecular Formula | C₆H₆Cl₂N₂ |
Molecular Weight | 177.03 g/mol |
InChI | InChI=1S/C6H6Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
InChI Key | LCVQJXXKYFOSGH-UHFFFAOYSA-N |
SMILES | C1=C(C=C(N=C1Cl)Cl)CN |
A dihydrochloride variant also exists with the molecular formula C₆H₈Cl₄N₂ and a molecular weight of 249.9 g/mol .
Physical and Chemical Properties
Physical Characteristics
The physical properties of (2,6-Dichloropyridin-4-yl)methanamine hydrochloride have been documented through various analytical methods. The compound is typically supplied at a minimum purity of 95% .
For the free base form (2,6-Dichloropyridin-4-yl)methanamine, the following physical properties have been reported:
Property | Value |
---|---|
Appearance | Not specified in literature |
Boiling Point | 291.912 °C at 760 mmHg |
Density | 1.399 g/cm³ |
Flash Point | 130.344 °C |
Melting Point | Not available |
Chemical Reactivity
While specific reactivity data for this compound is limited in the provided sources, the structure suggests it would display chemical behavior typical of chlorinated pyridines and primary amines. The presence of two chlorine atoms on the pyridine ring likely influences its electronic properties, making it susceptible to nucleophilic aromatic substitution reactions. Additionally, the primary amine group can participate in various reactions including acylation, alkylation, and condensation reactions, making it a valuable building block in organic synthesis .
The hydrochloride salt formation improves the compound's stability and modifies its solubility profile compared to the free base. This salt form is particularly useful for pharmaceutical applications where controlled solubility and stability are important factors.
Structural Relationships and Similar Compounds
Related Compounds and Structural Analogs
Several structurally related compounds have been identified and characterized:
-
(2-Chloropyridin-4-yl)methanamine hydrochloride (CAS: 916210-98-5) - Contains one less chlorine atom at the 6-position
-
1-(2-Chloropyridin-4-yl)-N-methylmethanamine (CAS: 748187-76-0) - Contains an N-methyl group and one less chlorine atom
-
(2,6-Dichloropyridin-4-yl)methanamine dihydrochloride (CAS: 2624122-83-2) - Contains an additional hydrochloride group
The structural similarity values reported between these compounds are:
-
(2-Chloropyridin-4-yl)methanamine hydrochloride: Similarity 1.00
-
2,6-Dichloropyridine-4-methylamine (free base): Similarity 0.97
-
(2,6-Dichloropyridin-4-yl)methanamine hydrochloride: Similarity 0.97
-
1-(2-Chloropyridin-4-yl)-N-methylmethanamine: Similarity 0.93
These similarity values suggest close structural relationships that may indicate comparable chemical behaviors and potential applications.
Hazard Statements | Precautionary Statements |
---|---|
H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation |
The compound is classified with a signal word of "Warning" according to hazard communication standards .
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